2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

説明

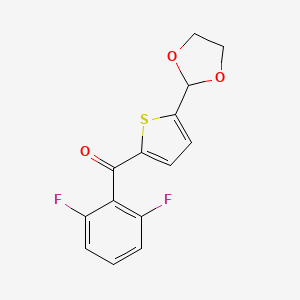

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898778-80-8) is a thiophene-based derivative featuring a 2,6-difluorobenzoyl group at the 2-position and a 1,3-dioxolane ring at the 5-position. The compound is industrially available with purities ranging from 95% to 99%, indicating its relevance in synthetic chemistry and pharmaceutical intermediates . Its molecular structure combines electron-withdrawing fluorine substituents and an acetal-protected moiety, which may enhance stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis. The compound is marketed for applications in organic synthesis, particularly as a precursor for bioactive molecules or functional materials .

特性

IUPAC Name |

(2,6-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFONNASZCADLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641964 | |

| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-80-8 | |

| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One possible route could involve:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the difluorobenzoyl group: This step might involve Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Attachment of the dioxolane ring: This could be done via a condensation reaction with a suitable diol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the difluorobenzoyl moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学的研究の応用

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene could have several applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

Industry: Use in the production of materials with specific electronic or optical properties.

作用機序

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Structural Analogues and Substituent Effects

lists structurally related thiophene derivatives, enabling a systematic comparison:

Key Observations :

- Chlorine offers moderate electron withdrawal, while methyl groups donate electrons, altering charge distribution .

- Reactivity Trends : highlights that thiophene derivatives generally exhibit lower arylation yields compared to furan analogues (12.4% vs. 24.7%) due to thiophene’s higher aromatic stability, which may reduce susceptibility to electrophilic attacks . This suggests that this compound’s reactivity in further functionalization could be modulated by its substituents.

Functional Group Influence: Acetal vs. Hydroxyl Groups

The 1,3-dioxolane group in the compound contrasts with hydroxyl-containing analogues like HMF-derived acetals (e.g., (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol). While HMF derivatives undergo competing etherification due to hydroxyl reactivity , the acetal group in this compound enhances stability, avoiding such side reactions. This makes it a more reliable intermediate in multi-step syntheses .

生物活性

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic compound that has garnered attention in medicinal chemistry and material sciences due to its unique structural features. This compound contains a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in drug development and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(2,6-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

- Molecular Formula : C14H10F2O3S

- CAS Number : 898778-80-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluorobenzoyl Group : This involves Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

- Attachment of the Dioxolane Ring : Accomplished via condensation with a suitable diol.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways require further experimental identification.

Case Studies and Research Findings

Research on compounds similar to or containing 1,3-dioxolanes has shown significant biological activities:

- A study on various 1,3-dioxolane derivatives demonstrated promising antibacterial and antifungal properties. Compounds tested exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Another investigation into dioxolane derivatives indicated that structural variations significantly affect biological activities, emphasizing the importance of specific substituents in enhancing efficacy .

Comparative Biological Activity Table

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1 | Not reported | Not reported |

| 2 | 625–1250 against S. aureus | Significant against C. albicans |

| 3 | Not effective | Not effective |

| 4 | Perfect against E. faecalis | Significant against C. albicans |

| 5 | Effective against P. aeruginosa | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。